molecular formula C15H17FN2S B5681272 1-(2-fluorophenyl)-4-(2-thienylmethyl)piperazine

1-(2-fluorophenyl)-4-(2-thienylmethyl)piperazine

Cat. No. B5681272
M. Wt: 276.4 g/mol
InChI Key: ABPMRHGOCCQDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(2-thienylmethyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, in recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

TFMPP's mechanism of action involves its interaction with the serotonin system. As a partial agonist at the 5-HT1A receptor, TFMPP can modulate the activity of serotonin in the brain. This can lead to changes in mood, anxiety, and stress levels.
Biochemical and Physiological Effects:
TFMPP has been found to have various biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to changes in mood and behavior. TFMPP has also been found to have anxiolytic effects, reducing anxiety levels in animal models.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages and limitations for lab experiments. Its ability to modulate the serotonin system makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, its effects are not specific to a particular serotonin receptor, which can make it difficult to isolate the effects of TFMPP from those of other compounds that also interact with the serotonin system.

Future Directions

There are several future directions for research on TFMPP. One area of interest is its potential as a therapeutic agent for mood and anxiety disorders. TFMPP's ability to modulate the serotonin system makes it a promising candidate for further study in this area. Another area of interest is its potential as a tool for studying the role of serotonin in various physiological and behavioral processes. Further research is needed to fully understand the effects of TFMPP and its potential applications in the field of neuroscience.

Synthesis Methods

TFMPP can be synthesized through various methods, including the reaction of 2-fluoroaniline with 2-thienylacetonitrile in the presence of a reducing agent and a catalyst. The resulting intermediate is then cyclized to form TFMPP.

Scientific Research Applications

TFMPP has been the subject of various scientific studies due to its potential therapeutic applications. It has been studied for its effects on neurotransmitter systems, particularly the serotonin system. TFMPP has been found to act as a partial agonist at the serotonin receptor 5-HT1A, which has been implicated in the regulation of mood, anxiety, and stress.

properties

IUPAC Name

1-(2-fluorophenyl)-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2S/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPMRHGOCCQDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-(thiophen-2-ylmethyl)piperazine

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